(R)-2-Amino-3-(quinolin-2-yl)propanoic acid
CAS No.: 170421-67-7
VCID: VC21540818
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
(R)-2-Amino-3-(quinolin-2-yl)propanoic acid is a synthetic amino acid derivative that has garnered attention in research due to its unique structural properties and potential applications. This compound is characterized by its quinoline moiety attached to an amino acid backbone, which confers it with distinct chemical and biological properties. Synonyms and Identifiers
Research Findings and Applications(R)-2-Amino-3-(quinolin-2-yl)propanoic acid is primarily used in research settings due to its unique structural features, which make it a valuable compound for studying biological interactions and developing new pharmaceuticals. The quinoline ring system is known for its biological activity, and when combined with an amino acid backbone, it can exhibit a wide range of pharmacological properties. Availability and SuppliersThis compound is available from various chemical suppliers, including Parchem , Novachem , and SciSupplies . It is often used in research contexts where specific structural analogs are required for biological or chemical studies. |
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CAS No. | 170421-67-7 |
Product Name | (R)-2-Amino-3-(quinolin-2-yl)propanoic acid |
Molecular Formula | C12H12N2O2 |
Molecular Weight | 216.24 g/mol |
IUPAC Name | (2R)-2-amino-3-quinolin-2-ylpropanoic acid |
Standard InChI | InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)/t10-/m1/s1 |
Standard InChIKey | CRSSRGSNAKKNNI-SNVBAGLBSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C=CC(=N2)C[C@H](C(=O)[O-])[NH3+] |
SMILES | C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)[O-])[NH3+] |
Synonyms | (R)-2-Amino-3-(quinolin-2-yl)propanoicacid;170421-67-7;(R)-2-AMINO-3-QUINOLIN-2-YL-PROPIONICACID;SCHEMBL839033;CTK7I3098;H-beta-(2-Quinolyl)-D-Ala-OH;MolPort-027-947-920;ZINC2244321;(R)-2-(2-Quinolinylmethyl)glycine;4349AH;AJ-34469;AK-60095;KB-209847;I14-33193 |
PubChem Compound | 7006697 |
Last Modified | Aug 15 2023 |
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